molecular formula C11H11BrFNO2 B7583454 (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone

Cat. No. B7583454
M. Wt: 288.11 g/mol
InChI Key: XKSCXVVGMYNZFE-ZETCQYMHSA-N
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Description

(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic effects. This compound is a synthetic cannabinoid receptor agonist and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone acts as a synthetic cannabinoid receptor agonist. It binds to the cannabinoid receptors and modulates their activity, leading to various biochemical and physiological effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, making it a potential treatment option for pain and inflammation. It has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone in lab experiments is its high affinity for cannabinoid receptors. This makes it a useful tool for studying the activity of these receptors and their modulation. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to follow proper safety protocols when handling it.

Future Directions

There are several future directions for the study of (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone. One area of interest is its potential use in the treatment of neurological disorders, such as epilepsy and multiple sclerosis. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is the development of new synthetic cannabinoid receptor agonists with improved therapeutic properties. The study of (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone can provide valuable insights into the development of these compounds.

Synthesis Methods

The synthesis of (2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone involves the reaction of 2-bromo-6-fluorobenzaldehyde with (3S)-3-hydroxypyrrolidine in the presence of a base. The resulting product is then treated with a reducing agent to obtain the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone has been studied extensively for its potential therapeutic effects. It has been shown to have a high affinity for cannabinoid receptors and can modulate their activity. This compound has been studied for its potential use in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.

properties

IUPAC Name

(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-8-2-1-3-9(13)10(8)11(16)14-5-4-7(15)6-14/h1-3,7,15H,4-6H2/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSCXVVGMYNZFE-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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